(3-(1H-pyrrol-1-yl)-2-(o-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(furan-2-yl)methanone
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Description
(3-(1H-pyrrol-1-yl)-2-(o-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C21H18N4O2 and its molecular weight is 358.401. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
A series of novel pyrazoline derivatives, including structures similar to (3-(1H-pyrrol-1-yl)-2-(o-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(furan-2-yl)methanone, have been synthesized using both conventional and microwave irradiation methods. The microwave method showed advantages in higher yields, being environmentally friendly, and requiring less reaction time. These compounds were characterized by FTIR, 1H NMR, and mass spectral data and screened for in vivo antiinflammatory and in vitro antibacterial activity. Compounds exhibited significant antiinflammatory and antibacterial activities, with in silico prediction of toxicities and drug score profiles suggesting promise for further development. Molecular docking results supported these findings, indicating potential as molecular templates for antiinflammatory activities (Ravula et al., 2016).
Antitumor Activity Evaluation
In another study, pyrazolyl-substituted 2(3H)-furanone and its derivatives were synthesized and evaluated for their antitumor activity against several carcinoma cell lines. Some of these compounds showed high activities, with compound 6a exhibiting potency exceeding the standard drug, Doxorubicin. Molecular docking analysis supported these findings, suggesting the potential of these compounds in cancer therapy (Abou-Elmagd et al., 2016).
Synthesis of meso-Triaryl 22-Oxanorroles
The synthesis of aromatic meso-triaryl-22-oxanorroles, which relate structurally to the queried compound, was achieved by condensing 16-oxatripyrrane with (1H-pyrrol-3-yl)(p-tolyl)methanol. This synthesis represents a straightforward route to these compounds, which are of interest due to their unique structural features (Pushpanandan et al., 2022).
Antimicrobial and Antioxidant Activities
Derivatives containing pyrazole moieties were investigated for their antibacterial and antioxidant activities. These compounds displayed moderate activity against both Gram-positive and Gram-negative bacteria, and moderate antioxidant activities were observed using DPPH assay. The antibacterial activity results were further supported by DFT and molecular docking analysis, indicating the potential of these compounds for medical applications (Lynda, 2021).
properties
IUPAC Name |
furan-2-yl-[2-(2-methylphenyl)-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-15-7-2-3-8-18(15)25-20(23-10-4-5-11-23)16-13-24(14-17(16)22-25)21(26)19-9-6-12-27-19/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLVVSYRILPVFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CN(CC3=N2)C(=O)C4=CC=CO4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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